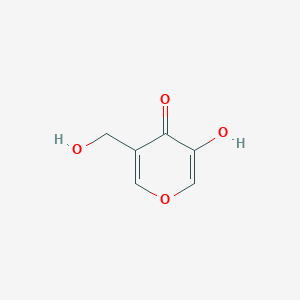
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in agrochemistry, drug discovery, and organic synthesis . This compound contains a phenyl group, a pyridyl group, and a semicarbazide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and reagents. The process is designed to be efficient and scalable, ensuring high yields and minimal by-products. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide involves its interaction with specific molecular targets and pathways. . These reactions are typically acid-catalyzed and involve the elimination of water. The resulting imine derivatives can further interact with various biological targets, leading to their observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1-(1-(2-pyridyl)ethylidene)thiosemicarbazide: Similar structure but contains a sulfur atom instead of an oxygen atom.
4-Phenyl-1-(1-(2-pyridyl)ethylidene)hydrazone: Similar structure but lacks the semicarbazide moiety.
Uniqueness
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide is unique due to its specific combination of phenyl, pyridyl, and semicarbazide groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
75013-85-3 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
1-phenyl-3-[(E)-1-pyridin-2-ylethylideneamino]urea |
InChI |
InChI=1S/C14H14N4O/c1-11(13-9-5-6-10-15-13)17-18-14(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,18,19)/b17-11+ |
Clé InChI |
IZBUGIQWTMEWSL-GZTJUZNOSA-N |
SMILES isomérique |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


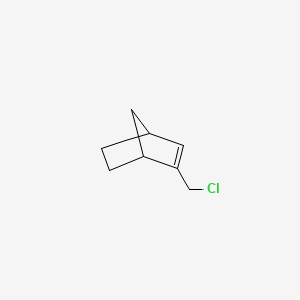
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
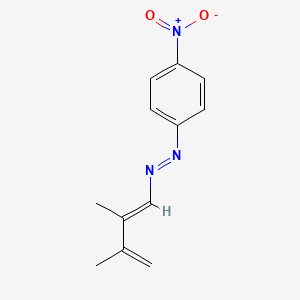
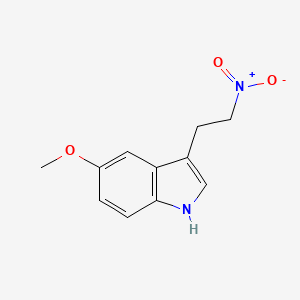
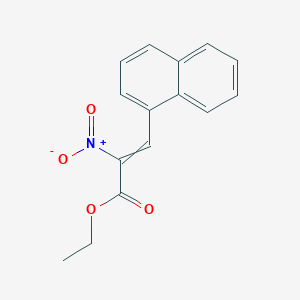
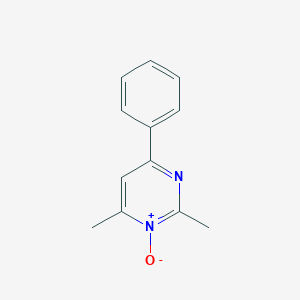


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)

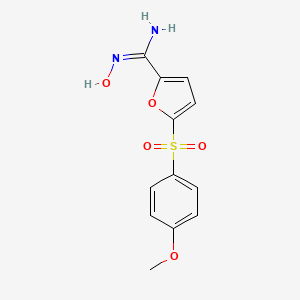
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
